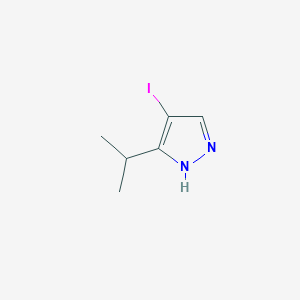

4-iodo-3-isopropyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodo-3-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a substituent iodine atom at the fourth position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which yields 5-substituted 4-iodo-1-tosylpyrazoles . In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups using appropriate reagents.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cyclization Reactions: Reagents such as molecular iodine and sodium bicarbonate are used for cyclization.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

4-Iodo-3-isopropyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic applications.

Agriculture: The compound is used in the development of agrochemicals with pesticidal and herbicidal properties.

Material Science: It is utilized in the synthesis of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

- 4-Iodo-1-isopropyl-1H-pyrazole

- 3-Iodo-1H-pyrazole

- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Uniqueness

4-Iodo-3-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Iodo-3-isopropyl-1H-pyrazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in drug discovery and agriculture.

Chemical Structure and Properties

This compound features a five-membered ring structure with two adjacent nitrogen atoms and an iodine substituent at the fourth position. The presence of the isopropyl group at the third position enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C7H11IN2 with a molecular weight of approximately 250.08 g/mol.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. It can act as a ligand, modulating enzymatic activity and signal transduction pathways. For instance, it has been shown to inhibit specific kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell-based assays involving various cancer cell lines (e.g., breast cancer, melanoma), this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation . Modifications to the pyrazole structure have further enhanced its potency against specific cancer types.

Case Studies and Research Findings

Several studies have elucidated the biological activities of this compound:

Properties

IUPAC Name |

4-iodo-5-propan-2-yl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBOIUGVELRNHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.